

Compound of Interest

Compound Name: Epothilone E

Cat. No.: B1242556

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epothilones are a class of 16-membered macrolide natural products that have garnered significant attention in the field of oncology for their potent an

Discovery of Epothilones and the Emergence of Epothilone E

The initial discovery of epothilones originated from the investigation of secondary metabolites produced by the myxobacterium Sorangium cellulosum

Epothilone E, a hydroxylated derivative of Epothilone A, was subsequently identified as a minor component in the fermentation cultures of S. cellulos

Natural Source and Biosynthesis

The sole known natural producer of epothilones is the Gram-negative, soil-dwelling myxobacterium, Sorangium cellulosum. These bacteria are known

The biosynthesis of epothilones is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) mi

```
digraph "Epothilone Biosynthesis Pathway" {
  rankdir="LR":
 node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Acetyl-CoA" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Propionyl-CoA" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Cysteine" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"PKS Modules" [fillcolor="#FBBC05", fontcolor="#202124"];
"NRPS Module" [fillcolor="#FBBC05", fontcolor="#202124"];
"Polyketide Chain" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Epothilone C" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Epothilone A" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Epothilone E" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Acetyl-CoA" -> "PKS Modules";
"Propionyl-CoA" -> "PKS Modules";
"Cysteine" -> "NRPS Module";
"PKS Modules" -> "Polyketide Chain";
"NRPS Module" -> "Polyketide Chain";
"Polyketide Chain" -> "Epothilone C" [label="Cyclization"];
"Epothilone C" -> "Epothilone A" [label="Epoxidation (EpoK)"];
"Epothilone A" -> "Epothilone E" [label="Hydroxylation"];
}
```


Isolation and Purification of Epothilone E

The following is a general procedure for the isolation and purification of epothilones from the fermentation I
• Extraction: Wash the harvested XAD-16 resin with water to remove polar impurities. Elute the adsorbed epoths
• Concentration: Concentrate the eluate under reduced pressure to obtain a crude extract.
• Chromatographic Purification:
° Initial Fractionation: Subject the crude extract to column chromatography on silica gel or a reversed-phas
° High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing epothilones using p
Characterization of Epothilone E

The structure of ${\bf Epothilone}\ {\bf E}$ is confirmed using a combination of spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass	and el
--	--------

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are employed to elucidate the det

Note: Detailed, publicly available spectroscopic data (NMR, MS) specifically for Epothilone E is limited. The

Property	
Chemical Formula	
Molecular Weight	
CAS Number	

Biological Activity and Mechanism of Action

Epothilones exert their cytotoxic effects by interacting with the microtubule cytoskeleton. They bind to the |

```
"``dot
digraph "Epothilone Mechanism of Action" {
  rankdir="TB";
  node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Epothilone E" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"β-Tubulin Subunit" [fillcolor="#FBBC05", fontcolor="#202124"];
"Microtubule Polymerization" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Microtubule Stabilization" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Disruption of Mitotic Spindle" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Cell Cycle Arrest (G2/M)" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Apoptosis" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
```


Foundational & Exploratory

Check Availability & Pricing

```
"Epothilone E" -> "β-Tubulin Subunit" [label="Binds to"];
"β-Tubulin Subunit" -> "Microtubule Polymerization" [label="Promotes"];
"Microtubule Polymerization" -> "Microtubule Stabilization" [label="Leads to"];
"Microtubule Stabilization" -> "Disruption of Mitotic Spindle";
"Disruption of Mitotic Spindle" -> "Cell Cycle Arrest (G2/M)";
"Cell Cycle Arrest (G2/M)" -> "Apoptosis";
}
```

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. In vitro tubulin polymerization assay [bio-protocol.org]
- 2. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Epothilone E: A Technical Guide to its Discovery and Natural Source]. BenchChem, [2025]. [Online PDF]. Avai

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.